N-(2-Hydroxyethyl)ethylenediamine
Overview
Description
N-(2-Hydroxyethyl)ethylenediamine:
Mechanism of Action
Target of Action
The primary target of 2-(2-Aminoethylamino)ethanol, also known as Aminoethylethanolamine or N-(2-Hydroxyethyl)ethylenediamine, is carbon dioxide (CO2) . This compound is used in CO2 separation processes, where it acts as a sorbent .
Mode of Action
2-(2-Aminoethylamino)ethanol interacts with its target, CO2, through a two-step process involving both its primary and secondary amines . The primary amine in the compound sorbs CO2, while the secondary amine facilitates the desorption of CO2 . This dual action allows the compound to effectively separate CO2 from other gases .
Biochemical Pathways
By sorbing and desorbing CO2, this compound can help regulate the concentration of CO2 in a given environment .
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 237-243°C . Its density is 1.03 g/cm3 at 20°C . These properties suggest that the compound may have moderate bioavailability.
Result of Action
The primary result of 2-(2-Aminoethylamino)ethanol’s action is the separation of CO2 from other gases . This makes it a valuable tool in industries that require effective CO2 capture and storage solutions .
Action Environment
The efficacy and stability of 2-(2-Aminoethylamino)ethanol can be influenced by various environmental factors. For instance, the compound’s ability to sorb and desorb CO2 may be affected by the presence of other gases . Additionally, temperature can impact the compound’s efficacy, as it has a specific boiling point and density at certain temperatures . Therefore, optimal conditions for its use would need to be determined based on the specific requirements of the CO2 separation process.
Biochemical Analysis
Biochemical Properties
It has been shown to have superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by the primary amine and desorb CO2 by the secondary amine .
Cellular Effects
It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may interact with cellular processes related to CO2 transport and metabolism .
Molecular Mechanism
Computational reaction analysis shows that it has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by the primary amine and desorb CO2 by the secondary amine .
Temporal Effects in Laboratory Settings
It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may have stable and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known to be well-absorbed by oral administration at > 85% within 48 hours in all dose groups .
Metabolic Pathways
It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may interact with metabolic pathways related to CO2 transport and metabolism .
Transport and Distribution
It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may interact with transporters or binding proteins related to CO2 transport and metabolism .
Subcellular Localization
It is known to have superior performance to monoethanolamine for CO2 separation, suggesting that it may be localized to specific compartments or organelles related to CO2 transport and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethylene Oxide and Ethylenediamine Reaction: One common method involves the reaction of ethylene oxide with ethylenediamine.
Alternative Methods: Other synthetic routes include the reaction of ethylenediamine with ethylene glycol in the presence of a catalyst such as sodium hydroxide.
Industrial Production Methods: Industrial production often employs the ethylene oxide and ethylenediamine route due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can also be reduced, although such reactions are less common compared to oxidation.
Substitution: It readily participates in substitution reactions due to the presence of both amine and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Reduced amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Ionic Liquids: N-(2-Hydroxyethyl)ethylenediamine is used as a precursor in the synthesis of room-temperature ionic liquids.
Coordination Chemistry: It acts as a ligand in the preparation of various metal complexes, including cyano-bridged platinum and copper complexes.
Biology and Medicine:
Biodecomposition Studies: It is used to study the aerobic biodecomposition of amines in hypersaline wastewaters.
Industry:
Lube Oil Additives: It serves as an intermediate in the manufacture of lube oil additives.
Fuel Additives: It is used in the production of fuel additives.
Chelating Agents: It is employed as a chelating agent in various industrial processes.
Comparison with Similar Compounds
Ethylenediamine: Lacks the hydroxyl group, making it less versatile in certain reactions.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains additional hydroxyl groups, enhancing its chelating ability but also increasing its complexity.
Diethylenetriamine: Contains an additional amine group, providing different reactivity and coordination properties.
Uniqueness: N-(2-Hydroxyethyl)ethylenediamine is unique due to its balanced combination of amine and hydroxyl functionalities, making it a versatile intermediate in both organic synthesis and industrial applications .
Properties
IUPAC Name |
2-(2-aminoethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJANUOQQMGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
Record name | AMINOETHYLETHANOLAMINE | |
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DSSTOX Substance ID |
DTXSID7025423 | |
Record name | N-(Hydroxyethyl)ethylenediamine | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aminoethylethanolamine appears as a clear colorless liquid with an ammonia-like odor. Corrosive to tissue. Combustible, but may be difficult to ignite. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with an ammonia-like odor; [CAMEO], A clear colorless liquid with an ammonia-like odor. | |
Record name | AMINOETHYLETHANOLAMINE | |
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Record name | Ethanol, 2-[(2-aminoethyl)amino]- | |
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Boiling Point |
460 to 464 °F at 760 mmHg (NTP, 1992), 238-40 °C, BP: 243.7 °C, 460-464 °F | |
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Record name | AMINOETHYL ETHANOLAMINE | |
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Flash Point |
216 °F (NTP, 1992), 132 °C, 132 °C (CLOSED CUP), 216 °F | |
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Record name | N-(2-Hydroxyethyl)ethylenediamine | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, ACETATE | |
Record name | AMINOETHYLETHANOLAMINE | |
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Density |
1.028 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0254 at 25 °C, 1.028 | |
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Vapor Density |
3.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.59 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000819 [mmHg], 8.19X10-4 mm Hg at 25 °C, <0.01 mmHg | |
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Record name | N-(2-Hydroxyethyl)ethylenediamine | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
111-41-1 | |
Record name | AMINOETHYLETHANOLAMINE | |
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Record name | (2-Hydroxyethyl)ethylenediamine | |
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Record name | Aminoethyl ethanolamine | |
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